MtDTBS-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

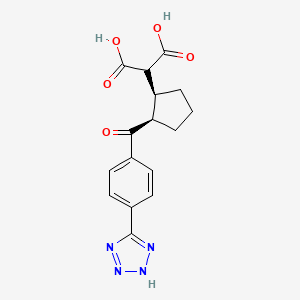

C16H16N4O5 |

|---|---|

Molecular Weight |

344.32 g/mol |

IUPAC Name |

2-[(1R,2R)-2-[4-(2H-tetrazol-5-yl)benzoyl]cyclopentyl]propanedioic acid |

InChI |

InChI=1S/C16H16N4O5/c21-13(8-4-6-9(7-5-8)14-17-19-20-18-14)11-3-1-2-10(11)12(15(22)23)16(24)25/h4-7,10-12H,1-3H2,(H,22,23)(H,24,25)(H,17,18,19,20)/t10-,11-/m1/s1 |

InChI Key |

DFKZAFCIROLDRJ-GHMZBOCLSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)C3=NNN=N3)C(C(=O)O)C(=O)O |

Canonical SMILES |

C1CC(C(C1)C(=O)C2=CC=C(C=C2)C3=NNN=N3)C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

MtDTBS-IN-1 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS) is a critical enzyme in the biotin biosynthesis pathway of the tuberculosis-causing bacterium. This pathway is essential for the survival of M. tuberculosis, making MtDTBS a promising target for novel anti-tubercular drug development. This document provides a comprehensive overview of the mechanism of action of recently identified inhibitors of MtDTBS, with a focus on their biochemical interactions, inhibitory activities, and the experimental methodologies used for their characterization. The information presented is based on peer-reviewed research and aims to serve as a technical guide for professionals in the field.

Introduction to MtDTBS as a Drug Target

Mycobacterium tuberculosis requires the de novo synthesis of biotin, an essential cofactor for several metabolic enzymes. Dethiobiotin synthase (DTBS) is a key enzyme in this pathway, catalyzing the conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin. The absence of a homologous biotin synthesis pathway in humans makes the enzymes involved, including MtDTBS, attractive targets for the development of selective anti-tubercular agents.

Mechanism of Action of MtDTBS Inhibitors

Recent research has led to the identification of small molecule inhibitors that target MtDTBS. These inhibitors act by binding to the active site of the enzyme, thereby preventing the binding of its natural substrate, DAPA.

Binding and Inhibition

A series of inhibitors have been developed, evolving from an initial hit identified through in silico screening. These compounds have been shown to bind within the DAPA pocket of MtDTBS.[1][2] The binding affinity and inhibitory potency of these compounds have been progressively improved through structural optimization.

One of the most potent inhibitors identified is a tetrazole-containing compound, referred to as tetrazole 7a .[1][2][3] This compound exhibits a strong binding affinity and effectively inhibits the enzymatic activity of MtDTBS.[1][2][3] The mechanism of inhibition is competitive, with the inhibitor occupying the same binding site as the DAPA substrate.

Quantitative Data

The binding affinities (dissociation constant, KD) and inhibitory concentrations (inhibition constant, Ki) for key MtDTBS inhibitors are summarized below.

| Compound | KD (Binding Affinity) | Ki (Inhibition Constant) | Reference(s) |

| Cyclopentylacetic acid 2 | 3.4 ± 0.4 mM | - | [1][2] |

| Compound 4c | 19 ± 5 µM | - | [1][2] |

| Compound 4d | 17 ± 1 µM | - | [1][2] |

| Tetrazole 7a | 57 ± 5 nM | 5 ± 1 µM | [1][2][3] |

Signaling Pathway

The targeted signaling pathway is the biotin biosynthesis pathway in Mycobacterium tuberculosis. MtDTBS plays a crucial role in this pathway.

Caption: Biotin biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound.

Experimental Protocols

The identification and characterization of MtDTBS inhibitors involved several key experimental methodologies.

In Silico Screening

-

Objective: To identify initial hit compounds that could potentially bind to the active site of MtDTBS.

-

Methodology: A virtual library of small molecules was screened against the three-dimensional crystal structure of MtDTBS. Docking algorithms were used to predict the binding poses and estimate the binding affinities of the compounds within the DAPA binding pocket of the enzyme.

X-ray Crystallography

-

Objective: To determine the precise binding mode of the inhibitors within the MtDTBS active site.

-

Methodology: Crystals of MtDTBS in complex with the inhibitor were grown. X-ray diffraction data were collected from these crystals. The resulting electron density maps were used to build an atomic-resolution model of the protein-inhibitor complex, revealing the specific molecular interactions.[1][2]

Binding Affinity Determination (e.g., Surface Plasmon Resonance - SPR)

-

Objective: To quantitatively measure the binding affinity (KD) of the inhibitors to MtDTBS.

-

Methodology:

-

MtDTBS protein is immobilized on a sensor chip.

-

A solution containing the inhibitor at various concentrations is flowed over the sensor surface.

-

The binding of the inhibitor to the immobilized protein is detected as a change in the refractive index at the surface, measured in resonance units (RU).

-

Association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated from these kinetic parameters.

-

Enzyme Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki) of the compounds against the enzymatic activity of MtDTBS.

-

Methodology:

-

The enzymatic reaction is set up with purified MtDTBS, its substrate DAPA, and co-factors (ATP and bicarbonate).

-

The inhibitor is added to the reaction mixture at varying concentrations.

-

The rate of product formation (dethiobiotin) is monitored over time. This can be done using various detection methods, such as coupled-enzyme assays or direct quantification of the product by HPLC.

-

The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition).

-

Experimental Workflow Visualization

The general workflow for the discovery and characterization of MtDTBS inhibitors is outlined below.

Caption: General experimental workflow for the discovery and optimization of MtDTBS inhibitors.

Conclusion

The inhibition of Mycobacterium tuberculosis Dethiobiotin Synthase represents a promising strategy for the development of new anti-tubercular therapeutics. The detailed mechanistic understanding of how inhibitors like tetrazole 7a bind to and inhibit MtDTBS provides a solid foundation for further drug development efforts. The experimental protocols and workflows described herein offer a guide for researchers working on the validation and optimization of novel MtDTBS inhibitors.

References

The Critical Role of Dethiobiotin Synthase (MtDTBS) in Mycobacterium tuberculosis: A Technical Guide for Drug Development

For Immediate Release

[City, State] – [Date] – In the global fight against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb), the scientific community continues to seek novel drug targets to combat the rise of multidrug-resistant strains. This technical guide provides an in-depth exploration of a crucial enzyme in the Mtb biotin biosynthesis pathway, Dethiobiotin Synthase (MtDTBS), highlighting its potential as a prime target for the development of next-generation antituberculosis agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in TB research.

Introduction: The Imperative for New TB Drug Targets

Tuberculosis remains a significant global health threat, necessitating the discovery of new therapeutic strategies.[1] The lengthy treatment regimens and the emergence of drug-resistant Mtb strains underscore the urgent need for drugs with novel mechanisms of action. The biotin biosynthesis pathway in Mtb presents a compelling avenue for drug development as it is essential for the bacterium's survival and is absent in humans.[2][3]

MtDTBS: A Linchpin in Mycobacterium tuberculosis Survival

MtDTBS, encoded by the bioD gene, is a vital enzyme that catalyzes the penultimate step in the biotin biosynthesis pathway.[4][5] This pathway is the sole source of biotin for Mtb, as the bacterium lacks a transport system to scavenge this essential cofactor from its host.[2][4] Biotin is indispensable for the synthesis of fatty acids, which are critical components of the unique and protective mycobacterial cell wall.[1] Genetic studies have demonstrated that MtDTBS is essential for the growth and virulence of Mtb, making it an attractive and validated target for antituberculosis drug development.[1]

The enzymatic reaction catalyzed by MtDTBS involves the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin. This reaction is a crucial step in the formation of the ureido ring of biotin.[5]

Biotin Biosynthesis Pathway in Mycobacterium tuberculosis

The following diagram illustrates the key steps in the biotin biosynthesis pathway in Mtb, highlighting the central role of MtDTBS.

Quantitative Analysis of MtDTBS Inhibitors

The validation of MtDTBS as a drug target has spurred efforts to identify and characterize small molecule inhibitors. Various compounds have been discovered through techniques such as in silico screening, fragment-based screening, and high-throughput screening. The binding affinities and inhibitory constants of these compounds are critical parameters for guiding structure-activity relationship (SAR) studies and optimizing lead compounds.

The table below summarizes the quantitative data for a selection of reported MtDTBS inhibitors.[1][3][6]

| Compound | Method of Identification | Binding Affinity (KD) | Inhibition Constant (Ki) | Reference |

| Cyclopentylacetic acid 2 | In silico screening | 3.4 ± 0.4 mM | - | [1][6] |

| Compound 4c | Structure-based design | 19 ± 5 µM | - | [1][6] |

| Compound 4d | Structure-based design | 17 ± 1 µM | - | [1][6] |

| Tetrazole 7a | Structure-based design | 57 ± 5 nM | 5 ± 1 µM | [1][3][6] |

Experimental Protocols for Studying MtDTBS

The characterization of MtDTBS and the screening for its inhibitors involve a range of biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.

MtDTBS Protein Expression and Purification

Recombinant MtDTBS is typically overexpressed in Escherichia coli and purified to homogeneity for use in subsequent assays.

-

Cloning and Transformation: The bioD gene is cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., His-tag). The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) broth. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged MtDTBS is then eluted with a high concentration of imidazole.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the final protein sample is assessed by SDS-PAGE.

Dethiobiotin Synthase Enzyme Assay

The enzymatic activity of MtDTBS can be measured using various methods, including a fluorescence polarization (FP)-based assay.[1]

-

Reaction Mixture Preparation: Prepare an assay buffer containing 50 mM Tris (pH 7.5), 150 mM NaCl, 5 mM MgCl2, and 10 mM NaHCO3.

-

Inhibitor Incubation: In a microplate, incubate 1.5 µM of purified MtDTBS with varying concentrations of the test compound (dissolved in DMSO, final concentration typically 1-2.5%) for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, 0.3 mM ATP and 0.1 mM DAPA.

-

Incubation: Incubate the reaction mixture for 45 minutes at 37°C.

-

Detection: The amount of product formed can be determined using a suitable detection method. The FP-based assay measures the change in polarization of a fluorescently labeled molecule that binds to a product of the reaction.

-

Data Analysis: The inhibitory activity is determined by measuring the decrease in enzyme activity in the presence of the inhibitor. IC50 values are calculated by fitting the dose-response data to a suitable equation.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the real-time interaction between a ligand (e.g., MtDTBS) and an analyte (e.g., an inhibitor).

-

Chip Preparation and Ligand Immobilization: Covalently immobilize the purified MtDTBS onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of the test compound in a suitable running buffer.

-

Interaction Analysis: Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized MtDTBS. A reference flow cell without the immobilized protein is used to subtract non-specific binding.

-

Data Collection: The binding of the analyte to the ligand is monitored in real-time as a change in the resonance signal (measured in Resonance Units, RU).

-

Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka.

X-ray Crystallography for Structural Analysis

Determining the three-dimensional structure of MtDTBS in complex with inhibitors is crucial for understanding the molecular basis of inhibition and for structure-based drug design.

-

Crystallization: Purified MtDTBS, alone or in complex with a ligand, is subjected to crystallization screening using various crystallization conditions (e.g., different precipitants, pH, and temperature). The hanging-drop or sitting-drop vapor diffusion method is commonly used.

-

Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are harvested and soaked in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

-

X-ray Diffraction Data Collection: The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein. A molecular model is then built into the electron density map and refined to obtain the final three-dimensional structure.

Visualizing Experimental and Logical Workflows

Effective drug discovery campaigns rely on a structured and logical workflow. The following diagrams illustrate a typical workflow for inhibitor screening and characterization, and the logical relationship of MtDTBS to Mtb pathogenesis.

Conclusion

MtDTBS stands out as a highly promising target for the development of novel anti-tuberculosis drugs. Its essential role in the survival of Mycobacterium tuberculosis and its absence in humans provide a clear therapeutic window. The availability of robust experimental protocols for protein production, enzymatic assays, and structural studies facilitates a rational, structure-guided approach to inhibitor design. Continued research focusing on the identification and optimization of potent and selective MtDTBS inhibitors is a critical step towards developing new and effective treatments for tuberculosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [digital.library.adelaide.edu.au]

- 5. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 6. DSpace [digital.library.adelaide.edu.au]

Unveiling a New Frontier in Tuberculosis Drug Discovery: A Technical Guide to MtDTBS Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the exploration of novel therapeutic targets. One such promising target is the Mycobacterium tuberculosis dethiobiotin synthase (MtDTBS), a critical enzyme in the biotin biosynthesis pathway, which is essential for the bacterium's survival. This document provides a comprehensive technical overview of the development of inhibitors targeting MtDTBS, with a focus on a series of potent compounds identified through a structure-guided design approach. While the specific designation "MtDTBS-IN-1" does not appear in the reviewed scientific literature, this guide will focus on the most potent and well-characterized inhibitors of MtDTBS to date, offering insights into their mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in their discovery and characterization.

The Target: Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS)

MtDTBS is a crucial enzyme that catalyzes the conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin, a key step in the biosynthesis of biotin (Vitamin B7). Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, a vital process for the integrity of the unique mycobacterial cell wall. As mammals do not synthesize biotin de novo and instead obtain it from their diet, the enzymes of the biotin biosynthesis pathway, including MtDTBS, represent attractive targets for the development of selective anti-tubercular agents.

The Inhibitors: A Journey to Potent Binders

A significant breakthrough in the inhibition of MtDTBS was reported by Schumann et al., who identified and optimized a series of small molecule inhibitors. The journey began with an in silico screen that identified a weak binder, cyclopentylacetic acid 2. Through structure-guided optimization, more potent compounds were developed, culminating in the discovery of a highly potent tetrazole-containing inhibitor. These inhibitors act by binding to the DAPA pocket of the MtDTBS enzyme.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reported MtDTBS inhibitors, showcasing the progression of binding affinity and inhibitory potency.

| Compound ID | Chemical Scaffold | Binding Affinity (KD) | Inhibition Constant (Ki) |

| Cyclopentylacetic acid 2 | Cyclopentylacetic acid | 3.4 ± 0.4 mM | Not Reported |

| Compound 4c | Appended acidic group on the aromatic ring | 19 ± 5 µM | Not Reported |

| Compound 4d | Appended acidic group on the aromatic ring | 17 ± 1 µM | Not Reported |

| Tetrazole 7a | Optimized scaffold with a tetrazole moiety | 57 ± 5 nM | 5 ± 1 µM |

Data sourced from Schumann et al.[1][2][3][4][5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biological processes and the drug discovery cascade, the following diagrams illustrate the biotin biosynthesis pathway, the mechanism of MtDTBS inhibition, and the experimental workflow for inhibitor identification and characterization.

Figure 1: Simplified Biotin Biosynthesis Pathway and MtDTBS Inhibition.

Figure 2: Experimental Workflow for MtDTBS Inhibitor Discovery.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the study of MtDTBS inhibitors.

In Silico Screening

-

Objective: To virtually screen a large library of chemical compounds to identify potential binders to the DAPA pocket of MtDTBS.

-

Methodology:

-

A high-resolution crystal structure of MtDTBS is used as the target protein model.

-

The DAPA binding site is defined as the docking region.

-

A virtual library of small molecules is computationally docked into the defined binding site using software such as AutoDock or Glide.

-

The binding poses and scores of the compounds are analyzed to prioritize candidates for experimental validation.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To quantitatively measure the binding affinity (KD) between the identified compounds and the MtDTBS enzyme.

-

Methodology:

-

Recombinant MtDTBS protein is purified and immobilized on an SPR sensor chip.

-

A series of concentrations of the inhibitor compound (analyte) are flowed over the sensor surface.

-

The change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized protein, is measured in real-time and recorded as a sensorgram.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.

-

The equilibrium dissociation constant (KD) is calculated as koff/kon.

-

X-ray Crystallography for Structural Analysis

-

Objective: To determine the three-dimensional structure of the MtDTBS-inhibitor complex to understand the molecular basis of binding and guide further optimization.

-

Methodology:

-

Crystals of the MtDTBS protein are grown.

-

The crystals are soaked in a solution containing the inhibitor of interest.

-

The soaked crystals are exposed to a high-intensity X-ray beam.

-

The diffraction pattern of the X-rays is collected.

-

The diffraction data is processed to generate an electron density map.

-

A molecular model of the protein-inhibitor complex is built into the electron density map and refined to yield the final structure.

-

Coupled Enzyme Assay for Inhibition Constant (Ki)

-

Objective: To determine the inhibitory potency (Ki) of the compounds against the enzymatic activity of MtDTBS.

-

Methodology:

-

The activity of MtDTBS is measured using a coupled enzyme assay. The production of ADP from the MtDTBS-catalyzed reaction is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

The reaction mixture contains MtDTBS, its substrates (DAPA and ATP), the coupling enzymes (PK and LDH), phosphoenolpyruvate (PEP), and NADH.

-

The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

To determine the Ki, the assay is performed with varying concentrations of the inhibitor and the substrate (DAPA).

-

The data is fitted to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed) to calculate the Ki value.

-

Conclusion and Future Directions

The identification of nanomolar binders and micromolar inhibitors of MtDTBS represents a significant step forward in the development of novel anti-tubercular agents. The detailed structural and quantitative data provide a solid foundation for the further optimization of these compounds to improve their potency, selectivity, and pharmacokinetic properties. Future research should focus on advancing these lead compounds through the drug discovery pipeline, including assessing their efficacy in cellular and in vivo models of tuberculosis. The methodologies and insights presented in this guide serve as a valuable resource for researchers dedicated to combating this devastating disease.

References

- 1. DSpace [digital.library.adelaide.edu.au]

- 2. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Mycobacterium tuberculosis Dethiobiotin Synthase (Mt DTBS): Toward Next-Generation Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to MtDTBS-IN-1 and the Biotin Biosynthesis Pathway in Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biotin, an essential cofactor for key metabolic processes in Mycobacterium tuberculosis (Mtb), is synthesized de novo through a pathway that is absent in humans, making it an attractive target for novel anti-tubercular drug development. A crucial enzyme in this pathway is dethiobiotin synthetase (MtDTBS), which catalyzes the penultimate step in biotin formation. This guide provides a comprehensive overview of the Mtb biotin biosynthesis pathway and focuses on a potent inhibitor of MtDTBS, likely designated internally as MtDTBS-IN-1. While the specific designation "this compound" is not found in publicly available literature, the evidence strongly suggests it refers to the highly potent tetrazole compound 7a identified by Schumann et al., a compound that represents a significant advancement in the development of MtDTBS inhibitors. This document details the mechanism of action, quantitative binding and inhibition data, and the experimental protocols used to characterize this and related inhibitors.

The Biotin Biosynthesis Pathway in Mycobacterium tuberculosis

Mycobacterium tuberculosis relies on the de novo synthesis of biotin for its survival and virulence, particularly during the chronic phase of infection.[1] This pathway produces the essential cofactor for acetyl-CoA carboxylase, which is critical for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. The biosynthesis of biotin in Mtb can be broadly divided into four stages, starting from pimeloyl-CoA and culminating in the formation of biotin. The enzyme dethiobiotin synthetase (MtDTBS), encoded by the bioD gene, plays a pivotal role in this pathway by catalyzing the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin (DTB).[2]

This compound: A Potent Inhibitor of Dethiobiotin Synthase

While a compound explicitly named "this compound" is not documented in peer-reviewed literature, the most potent and well-characterized inhibitor of MtDTBS to date is a tetrazole-containing compound designated 7a .[3] This compound was developed through a structure-guided optimization of an initial hit, cyclopentylacetic acid, which was identified via in silico screening.[3] Compound 7a exhibits nanomolar binding affinity and potent inhibition of MtDTBS, making it a promising lead candidate for tuberculosis drug development.[3]

Mechanism of Action

This compound (Compound 7a) acts as a competitive inhibitor of MtDTBS. X-ray crystallography has shown that it binds within the DAPA substrate-binding pocket of the enzyme.[3] The cyclopentyl moiety of the inhibitor occupies a similar position to the corresponding part of the natural substrate, DAPA. The optimization of the initial hit by adding an acidic group at the para-position of an aromatic ring and further modification to a tetrazole resulted in a significant increase in binding affinity, likely due to enhanced interactions with key residues within the active site.[3]

Quantitative Data

The development of MtDTBS inhibitors has progressed from millimolar affinity hits to nanomolar binders. The following tables summarize the quantitative data for the initial hit, cyclopentylacetic acid, and its optimized derivatives, including the potent inhibitor, compound 7a (likely this compound).[3]

Table 1: Binding Affinity of MtDTBS Inhibitors Determined by Surface Plasmon Resonance (SPR)

| Compound | KD (Dissociation Constant) |

| Cyclopentylacetic acid (2) | 3.4 ± 0.4 mM |

| Compound 4c | 19 ± 5 µM |

| Compound 4d | 17 ± 1 µM |

| Compound 7a (this compound) | 57 ± 5 nM |

Table 2: Enzymatic Inhibition of MtDTBS

| Compound | Ki (Inhibition Constant) |

| Compound 7a (this compound) | 5 ± 1 µM |

Experimental Protocols

The characterization of MtDTBS inhibitors involves a series of biophysical and biochemical assays. The following are detailed protocols based on the methodologies described in the primary literature.[3]

Protein Expression and Purification of MtDTBS

-

Gene Expression: The bioD gene encoding MtDTBS is cloned into an expression vector (e.g., pET) with a cleavable N-terminal His-tag. The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C. This is then used to inoculate a larger volume of LB broth.

-

Induction: The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for a further 16 hours at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 20 mM imidazole, 5% glycerol), and lysed by sonication on ice.

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer, and the His-tagged MtDTBS is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

His-Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer. The cleaved protein is then passed through the Ni-NTA column again to remove the uncleaved protein and the protease.

-

Size-Exclusion Chromatography: The final purification step is performed using a size-exclusion chromatography column to obtain highly pure and homogenous MtDTBS.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Instrument and Chip: A Biacore instrument is used with a CM5 sensor chip.

-

Immobilization: MtDTBS is immobilized on the sensor chip surface using standard amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). MtDTBS is then injected over the surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent coupling. The remaining active sites are blocked with ethanolamine.

-

Binding Analysis: The compounds are serially diluted in running buffer (e.g., HBS-EP buffer). Each concentration is injected over the immobilized MtDTBS surface at a constant flow rate.

-

Data Collection: The association and dissociation of the compound are monitored in real-time as a change in resonance units (RU).

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Enzyme Inhibition Assay

-

Reaction Mixture: The assay is performed in a buffer such as 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, and 50 mM NaHCO3.

-

Enzyme and Inhibitor Incubation: MtDTBS is pre-incubated with varying concentrations of the inhibitor (e.g., compound 7a) for a defined period at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, DAPA and ATP.

-

Reaction Monitoring: The reaction progress is monitored by quantifying the production of ADP, a product of the reaction. This can be done using a coupled enzyme assay, such as the pyruvate kinase/lactate dehydrogenase system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The data are then fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki).

X-ray Crystallography for Structural Studies

-

Crystallization: Purified MtDTBS is concentrated to approximately 10 mg/mL. The protein is mixed with the inhibitor and incubated on ice. Crystallization is performed using the sitting-drop vapor diffusion method by mixing the protein-inhibitor complex with a reservoir solution (e.g., containing PEG 3350 and a suitable buffer).

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a previously determined structure of MtDTBS as a search model.

-

Refinement: The model is refined against the diffraction data, and the inhibitor is built into the electron density map.

Conclusion

The biotin biosynthesis pathway remains a critical and validated target for the development of new anti-tuberculosis therapeutics. The identification and optimization of inhibitors targeting MtDTBS, such as the potent tetrazole compound 7a (likely designated as this compound), represent a significant step forward in this endeavor. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to combat Mycobacterium tuberculosis. Further development of these inhibitors could lead to novel drugs that are effective against both drug-susceptible and drug-resistant strains of tuberculosis.

References

Methodological & Application

Application Notes and Protocols for MtDTBS-IN-1: A Novel Inhibitor of Mycobacterium tuberculosis Dethiobiotin Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] The biotin biosynthesis pathway is essential for the survival of M. tuberculosis and is absent in humans, making its enzymes attractive targets for novel antitubercular agents.[2][3][4] Dethiobiotin synthase (MtDTBS) is a key enzyme in this pathway, catalyzing the conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin.[5][6][7]

MtDTBS-IN-1 is a novel, potent, and selective small molecule inhibitor of MtDTBS. These application notes provide detailed protocols for the biochemical characterization of this compound, including the determination of its inhibitory potency and binding affinity using fluorescence polarization and surface plasmon resonance, respectively.

Mechanism of Action

This compound is designed to be a competitive inhibitor that binds to the DAPA pocket of MtDTBS, preventing the natural substrate from binding and thereby halting the biotin synthesis pathway. This disruption of an essential metabolic process leads to the inhibition of bacterial growth.

Biotin Biosynthesis Pathway and Inhibition by this compound

Caption: Biotin biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound on the MtDTBS enzyme.

Experimental Protocols

Fluorescence Polarization (FP)-Based Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of MtDTBS. It relies on the change in polarization of a fluorescently labeled ligand (tracer) upon binding to the enzyme.

Materials:

-

Recombinant MtDTBS enzyme

-

Fluorescently labeled tracer (e.g., a fluorescent analog of a known MtDTBS ligand)

-

7,8-diaminopelargonic acid (DAPA)

-

ATP

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

-

This compound (and other test compounds) dissolved in DMSO

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of MtDTBS enzyme and 2X fluorescent tracer in assay buffer.

-

Prepare a 2X solution of substrates (DAPA and ATP) in assay buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer to create 4X compound solutions.

-

-

Assay Procedure:

-

Add 5 µL of the 4X this compound solution to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

-

Add 5 µL of the 2X enzyme/tracer solution to all wells.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Surface Plasmon Resonance (SPR)-Based Binding Affinity Assay

This label-free assay measures the direct binding of this compound to the MtDTBS enzyme, allowing for the determination of the dissociation constant (Kᴅ).

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant MtDTBS enzyme

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

This compound dissolved in running buffer with a low percentage of DMSO (e.g., <5%)

Protocol:

-

Enzyme Immobilization:

-

Activate the surface of the CM5 sensor chip with a 1:1 mixture of EDC and NHS.

-

Inject the MtDTBS enzyme (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to immobilize it via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the different concentrations of this compound over the immobilized enzyme surface and a reference flow cell (without enzyme).

-

Monitor the binding response (in Resonance Units, RU) over time.

-

After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Plot the steady-state binding response against the concentration of this compound.

-

Determine the dissociation constant (Kᴅ) by fitting the data to a 1:1 binding model.

-

Experimental Workflow

Caption: Workflow for the biochemical characterization of this compound.

Data Presentation

The following tables present hypothetical data for this compound compared to other known inhibitors of MtDTBS.

Table 1: Inhibitory Potency of MtDTBS Inhibitors

| Compound | IC₅₀ (µM) | Assay Method |

| This compound | 2.5 ± 0.3 | FP-Based Inhibition |

| Compound A | 15.2 ± 1.8 | FP-Based Inhibition |

| Compound B | 5.8 ± 0.7 | FP-Based Inhibition |

| Cyclopentylacetic acid | 3400 ± 400[5][6][7] | Varies |

| Tetrazole 7a | 5 ± 1[5][6][7] | Varies |

Table 2: Binding Affinity of MtDTBS Inhibitors

| Compound | Kᴅ (µM) | Assay Method |

| This compound | 0.8 ± 0.1 | Surface Plasmon Resonance |

| Compound A | 8.3 ± 1.1 | Surface Plasmon Resonance |

| Compound B | 2.1 ± 0.4 | Surface Plasmon Resonance |

| Cyclopentylacetic acid | 3400 ± 400[5][6][7] | Varies |

| Tetrazole 7a | 0.057 ± 0.005[5][6][7] | Varies |

Conclusion

These application notes provide a comprehensive guide for the biochemical evaluation of this compound. The detailed protocols for fluorescence polarization and surface plasmon resonance assays will enable researchers to accurately determine the inhibitory potency and binding affinity of this and other novel inhibitors targeting MtDTBS. The structured data presentation and clear workflows are designed to facilitate efficient and reproducible research in the development of new antitubercular therapeutics.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. journals.asm.org [journals.asm.org]

- 3. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Researchers study how biotin affects mycobacteria growth | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DSpace [digital.library.adelaide.edu.au]

- 7. Inhibition of Mycobacterium tuberculosis Dethiobiotin Synthase (Mt DTBS): Toward Next-Generation Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling a Novel Therapeutic Avenue: Protocol for MtDTBS-IN-1 Enzyme Inhibition Assay

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets. Dethiobiotin synthase (DTBS), an essential enzyme in the biotin biosynthesis pathway of Mtb, represents a promising target for the development of new anti-tubercular agents. This application note provides a detailed protocol for an in vitro enzyme inhibition assay of MtDTBS, focusing on the inhibitor MtDTBS-IN-1. It includes a comprehensive methodology, data presentation in a structured format, and visualizations of the biotin biosynthesis pathway and the experimental workflow to guide researchers in the screening and characterization of potential MtDTBS inhibitors.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique biotin biosynthesis pathway that is absent in humans, making the enzymes in this pathway attractive targets for selective drug development.[1] Dethiobiotin synthase (MtDTBS) catalyzes the penultimate step in this pathway, the ATP-dependent conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin (DTB).[2][3] The inhibition of MtDTBS is expected to disrupt the supply of biotin, a vital cofactor for several metabolic processes, ultimately leading to bacterial cell death.[1] This document outlines a robust and reproducible protocol for assessing the inhibitory potential of compounds, exemplified by this compound, against recombinant MtDTBS.

Biotin Biosynthesis Pathway in M. tuberculosis

The synthesis of biotin in M. tuberculosis is a multi-step enzymatic process. The pathway begins with pimeloyl-CoA and culminates in the synthesis of biotin. MtDTBS, the enzyme of focus, is encoded by the bioD gene.[4] The pathway is essential for the survival of the bacterium, particularly during infection.[1]

Caption: The biotin biosynthesis pathway in M. tuberculosis, highlighting the role of MtDTBS and its inhibition by this compound.

Quantitative Data of MtDTBS Inhibitors

Several compounds have been identified as inhibitors of MtDTBS. The inhibitory potency is typically quantified by the dissociation constant (KD) or the inhibitory constant (Ki). A lower value indicates a more potent inhibitor.

| Compound | KD (nM) | Ki (µM) | Reference |

| Tetrazole 7a | 57 ± 5 | 5 ± 1 | [5][6][7] |

| Cyclopentylacetic acid | 3,400,000 ± 400,000 | - | [5][7] |

| Compound 4c | 19,000 ± 5,000 | - | [5][6] |

| Compound 4d | 17,000 ± 1,000 | - | [5][6] |

Experimental Protocol: this compound Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for medium-throughput screening. It is a coupled-enzyme assay where the production of ADP by MtDTBS is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[8][9]

Materials and Reagents

-

Recombinant M. tuberculosis Dethiobiotin Synthase (MtDTBS)

-

This compound (or other test inhibitors)

-

7,8-diaminopelargonic acid (DAPA)

-

Adenosine triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow

Caption: The experimental workflow for the MtDTBS inhibition assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a 2X assay master mix containing pyruvate kinase (10 U/mL), lactate dehydrogenase (15 U/mL), phosphoenolpyruvate (2 mM), and NADH (0.4 mM) in the assay buffer.

-

Prepare stock solutions of DAPA (10 mM) and ATP (10 mM) in assay buffer.

-

Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of the 2X assay master mix.

-

Add 2 µL of the serially diluted this compound or DMSO for the control wells.

-

Add 23 µL of a solution containing MtDTBS enzyme (final concentration, e.g., 50 nM) in assay buffer.

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of a pre-mixed solution of DAPA and ATP (final concentrations, e.g., 100 µM DAPA and 200 µM ATP) to each well.

-

Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each well from the linear portion of the kinetic curve (ΔAbs/min).

-

Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This application note provides a detailed and robust protocol for the in vitro inhibition assay of M. tuberculosis dethiobiotin synthase. The provided workflow, data presentation, and pathway visualization serve as a valuable resource for researchers and drug development professionals aiming to identify and characterize novel inhibitors of this essential mycobacterial enzyme. The development of potent and selective MtDTBS inhibitors holds significant promise for the future treatment of tuberculosis.

References

- 1. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Mycobacterium tuberculosis Dethiobiotin Synthase (Mt DTBS): Toward Next-Generation Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DSpace [digital.library.adelaide.edu.au]

- 8. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for MtDTBS Inhibitors in Fragment-Based Drug Design

These application notes provide a comprehensive overview of the identification and optimization of inhibitors targeting Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS), a critical enzyme in the biotin biosynthesis pathway, utilizing a fragment-based drug design (FBDD) approach. The protocols detailed below are based on the successful discovery of potent MtDTBS inhibitors, offering a valuable starting point for the development of novel anti-tuberculosis therapeutics.

Introduction to Fragment-Based Drug Design and MtDTBS

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that begins with the identification of low-molecular-weight fragments that bind weakly to a biological target.[1][2][3][4] These initial hits are then optimized and grown into more potent lead compounds. This approach offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and a higher probability of achieving drug-like properties.[1][2]

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a significant global health challenge, exacerbated by the rise of multidrug-resistant strains.[5][6] This necessitates the discovery of novel drugs with new mechanisms of action.[6] The biotin biosynthesis pathway is essential for the survival of Mtb, and the enzymes in this pathway are absent in humans, making them attractive targets for selective inhibitors.[7][8] Dethiobiotin Synthase (MtDTBS) is a crucial enzyme in this pathway, catalyzing the conversion of 7,8-diaminopelargonic acid (DAPA) to dethiobiotin.[8][9][10][11]

This document outlines the application of FBDD to identify and optimize inhibitors of MtDTBS, providing detailed protocols for key experimental procedures.

Quantitative Data for MtDTBS Inhibitors

The following table summarizes the binding affinities (KD) and inhibitory constants (Ki) for key inhibitors of MtDTBS identified through an FBDD campaign. The progression from an initial millimolar fragment hit to a nanomolar lead compound demonstrates the power of this approach.

| Compound ID | Chemical Scaffold | Binding Affinity (KD) | Inhibitory Constant (Ki) |

| 2 | Cyclopentylacetic acid | 3.4 ± 0.4 mM | Not Reported |

| 4c | Phenylacetic acid derivative | 19 ± 5 µM | Not Reported |

| 4d | Phenylacetic acid derivative | 17 ± 1 µM | Not Reported |

| 7a | Tetrazole derivative | 57 ± 5 nM | 5 ± 1 µM |

Data sourced from Schumann et al., ACS Chemical Biology, 2021.[9][10][11]

Signaling Pathway and Experimental Workflows

Biotin Biosynthesis Pathway in M. tuberculosis

The diagram below illustrates the role of Dethiobiotin Synthase (MtDTBS) within the essential biotin biosynthesis pathway of Mycobacterium tuberculosis.

Caption: Role of MtDTBS in the M. tuberculosis biotin synthesis pathway.

Fragment-Based Drug Design Workflow for MtDTBS Inhibitors

This diagram outlines the systematic process of identifying and optimizing inhibitors of MtDTBS using a fragment-based approach.

Caption: Workflow for FBDD of MtDTBS inhibitors.

Experimental Protocols

In Silico Fragment Screening

Objective: To computationally identify potential fragment binders to the DAPA binding pocket of MtDTBS from a virtual fragment library.

Methodology:

-

Protein Preparation:

-

Obtain the crystal structure of MtDTBS (e.g., from the Protein Data Bank).

-

Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to residues.

-

Define the binding site based on the known location of the DAPA substrate.[9][10][11]

-

-

Fragment Library Preparation:

-

Molecular Docking:

-

Utilize a molecular docking program (e.g., AutoDock, GOLD, Glide) to dock each fragment into the defined binding pocket of MtDTBS.

-

Score and rank the fragments based on their predicted binding affinity and favorable interactions with key residues in the active site.

-

-

Hit Selection:

-

Visually inspect the top-ranked fragments to assess the quality of their binding poses and interactions.

-

Select a diverse set of promising fragments for experimental validation.

-

X-ray Crystallography for Hit Validation

Objective: To determine the three-dimensional structure of MtDTBS in complex with a fragment hit to confirm binding and elucidate the binding mode.

Methodology:

-

Protein Expression and Purification:

-

Express recombinant MtDTBS in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

-

Crystallization:

-

Screen for crystallization conditions for apo-MtDTBS using commercially available or custom-made screens.

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

-

Ligand Soaking or Co-crystallization:

-

Soaking: Transfer apo-MtDTBS crystals to a solution containing a high concentration of the fragment and allow it to diffuse into the crystal.

-

Co-crystallization: Set up crystallization trials with the purified MtDTBS pre-incubated with the fragment.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with the apo-MtDTBS structure as a search model.

-

Build and refine the model of the MtDTBS-fragment complex, paying close attention to the electron density for the bound fragment.[9][10][11]

-

Binding Affinity Determination by Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity (KD) of fragments and optimized compounds to MtDTBS.

Methodology:

-

Chip Preparation:

-

Immobilize purified MtDTBS onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.

-

-

Analyte Preparation:

-

Prepare a dilution series of the compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

-

-

Binding Measurement:

-

Inject the different concentrations of the analyte over the sensor and reference flow cells.

-

Monitor the change in response units (RU) over time, which is proportional to the mass bound to the chip surface.

-

Include a dissociation phase where only running buffer is flowed over the chip.

-

-

Data Analysis:

-

Subtract the reference channel signal from the experimental channel signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Enzyme Inhibition Assay (Coupled-Enzyme Assay)

Objective: To determine the inhibitory activity (Ki) of compounds against MtDTBS.

Methodology:

-

Assay Principle: The activity of MtDTBS is monitored by coupling the production of ADP to the pyruvate kinase/lactate dehydrogenase (PK/LDH) system. The oxidation of NADH to NAD+ by LDH is measured by the decrease in absorbance at 340 nm.[8]

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 10 mM NaHCO3, 5 mM MgCl2.

-

Enzymes: MtDTBS, PK, LDH.

-

Substrates: DAPA, ATP, phosphoenolpyruvate (PEP), NADH.

-

Inhibitor: Test compound dissolved in DMSO.

-

-

Assay Protocol:

-

In a 96-well UV-transparent plate, add the assay buffer, substrates (DAPA, ATP, PEP, NADH), and coupling enzymes (PK, LDH).

-

Add the test compound at various concentrations (typically a 10-point dilution series). Include a DMSO-only control.

-

Initiate the reaction by adding a pre-determined concentration of MtDTBS.

-

Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C) using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration of the substrate ATP and its Km value.[8]

-

References

- 1. What are fragment based drug design methods? [synapse.patsnap.com]

- 2. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]

- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel starting points for fragment-based drug design against mycobacterial thioredoxin reductase identified using crystallographic fragment screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Mycobacterium tuberculosis Dethiobiotin Synthase (Mt DTBS): Toward Next-Generation Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [digital.library.adelaide.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Isothermal Titration Calorimetry (ITC) Analysis of MtDTBS-IN-1 Binding to Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS)

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and drug discovery.

Introduction:

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. Dethiobiotin synthase (MtDTBS) is a crucial enzyme in the biotin biosynthesis pathway of Mtb, making it an attractive target for the development of new anti-tuberculosis drugs.[1][2][3] Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to characterize the thermodynamics of binding interactions between a ligand and a macromolecule.[4][5][6] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[4][7][8]

This document provides detailed application notes and protocols for characterizing the binding of a novel inhibitor, MtDTBS-IN-1, to the MtDTBS enzyme using Isothermal Titration Calorimetry.

Data Presentation: Thermodynamic Binding Profile of this compound

The interaction between this compound and MtDTBS was characterized by ITC at 25°C. The following table summarizes the thermodynamic parameters obtained from the binding isotherm. The data indicates a high-affinity interaction driven by favorable enthalpic and entropic contributions.

| Parameter | Value | Unit |

| Dissociation Constant (K D ) | 57 ± 5 | nM |

| Enthalpy Change (ΔH) | -12.5 | kcal/mol |

| Entropy Change (ΔS) | -8.7 | cal/mol·K |

| Stoichiometry (n) | 1.1 ± 0.1 |

Note: The data presented here is representative for a potent inhibitor of MtDTBS and serves as an example for the type of results expected from the following protocols. A potent binder and inhibitor of MtDTBS, tetrazole 7a, has been reported with a K D of 57 ± 5 nM.[2][3]

Experimental Protocols

Materials and Reagents

-

Protein: Recombinant M. tuberculosis Dethiobiotin Synthase (MtDTBS), purified to >95% homogeneity.

-

Inhibitor: this compound (structure and synthesis to be detailed elsewhere).

-

Buffer: 50 mM HEPES, 150 mM NaCl, 5% (v/v) DMSO, pH 7.5.

-

Other: Deionized water, dialysis tubing (MWCO appropriate for MtDTBS), 0.22 µm syringe filters.

Sample Preparation

Accurate sample preparation is critical for obtaining high-quality ITC data.[7][9]

-

Protein Dialysis:

-

Dialyze the purified MtDTBS protein extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.5) at 4°C. Perform at least two buffer changes over a 24-hour period. This ensures that the protein solution and the ligand solution are in identical buffer compositions, which is crucial to minimize heats of dilution.[10]

-

After dialysis, determine the final protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient for MtDTBS).

-

Filter the protein solution through a 0.22 µm syringe filter to remove any aggregates.[7]

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Dilute the this compound stock solution to the desired final concentration using the final dialysis buffer from the protein preparation. This ensures precise buffer matching between the syringe and the cell.[10]

-

The final DMSO concentration in both the protein and inhibitor solutions must be identical.[8]

-

-

Degassing:

-

Thoroughly degas both the protein and inhibitor solutions immediately prior to the ITC experiment to prevent the formation of air bubbles in the calorimeter cells.[7] This can be done using the built-in degassing station of the ITC instrument or by vacuum centrifugation.

-

Isothermal Titration Calorimetry (ITC) Experiment

The following protocol is designed for a standard automated ITC instrument.

-

Instrument Setup:

-

Set the experimental temperature to 25°C.

-

Set the stirring speed to 750 rpm.

-

Set the reference power to a level appropriate for the instrument (e.g., 10 µcal/sec).

-

-

Sample Loading:

-

Rinse the sample cell and syringe thoroughly with the ITC buffer.

-

Load the sample cell with the MtDTBS protein solution (typically at a concentration of 5-10 µM).

-

Load the injection syringe with the this compound solution (typically at a concentration of 50-100 µM, which is 10-20 times the protein concentration).[7]

-

-

Titration Parameters:

-

Set the initial delay to 60 seconds to allow for thermal equilibration.

-

Configure the injection parameters:

-

Number of injections: 19

-

Volume per injection: 2 µL

-

Spacing between injections: 150 seconds

-

-

Perform a small initial injection (e.g., 0.4 µL) that will be discarded during data analysis to remove any air bubbles or diffusion from the syringe tip.

-

-

Data Acquisition:

-

Start the titration run. The instrument will automatically inject the inhibitor into the protein solution and record the heat changes.

-

After the run is complete, perform a control experiment by titrating the inhibitor into the buffer alone to determine the heat of dilution. This value will be subtracted from the main experimental data.

-

Data Analysis

-

Integration of Raw Data:

-

Integrate the raw ITC data (power vs. time) to obtain the heat change (µcal) for each injection.

-

Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of inhibitor to protein.

-

-

Model Fitting:

-

Subtract the heat of dilution from the integrated data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument.

-

The fitting will yield the thermodynamic parameters: K D , ΔH, and stoichiometry (n). The entropy (ΔS) is then calculated from the Gibbs free energy equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

-

Visualizations

Biotin Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the biotin biosynthesis pathway in M. tuberculosis, highlighting the role of MtDTBS and the inhibitory action of this compound.

Caption: Biotin biosynthesis pathway in Mtb and the inhibitory action of this compound.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

The diagram below outlines the key steps in the ITC experimental workflow for analyzing the binding of this compound to MtDTBS.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC) analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Mycobacterium tuberculosis Dethiobiotin Synthase (Mt DTBS): Toward Next-Generation Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [digital.library.adelaide.edu.au]

- 4. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nuvisan.com [nuvisan.com]

- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 10. ITC Notes | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing MtDTBS-IN-1 Solubility for In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using MtDTBS-IN-1 in in vitro assays. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For optimal solubility, it is recommended to prepare the initial stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1][2] Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.

Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?

A2: We recommend preparing a stock solution at a concentration of 10 mM in 100% DMSO. Higher concentrations may be possible but increase the risk of precipitation upon storage or dilution.

Q3: How should I store the this compound stock solution?

A3: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Repeated freezing and thawing can diminish compound solubility and stability.[3]

Q4: I observed precipitation when diluting my this compound stock solution into my aqueous assay buffer. What should I do?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Please refer to our Troubleshooting Guide below for detailed steps on how to address this. Key strategies include vortexing during dilution, pre-warming the aqueous buffer, and reducing the final concentration of the compound in the assay.

Troubleshooting Guide

Issue 1: Precipitation Observed in Cell Culture Media

Q: I've added this compound to my cell culture medium, and now I see a precipitate. What could be the cause and how can I fix it?

A: Precipitation in cell culture media can arise from several factors, including the compound's low aqueous solubility and interactions with media components.[4]

-

Potential Cause 1: Poor Aqueous Solubility. this compound is a hydrophobic molecule, and its solubility can decrease significantly when transferred from DMSO to an aqueous environment like cell culture media.

-

Solution:

-

Reduce Final Concentration: Determine the lowest effective concentration for your experiment to stay within the solubility limit in the final medium.

-

Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium to gradually decrease the DMSO concentration.

-

Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in the medium can sometimes help to keep hydrophobic compounds in solution.

-

-

-

Potential Cause 2: High DMSO Concentration. The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid solvent toxicity and to reduce the chances of precipitation.

-

Solution: Adjust your dilution scheme to ensure the final DMSO concentration is as low as possible, ideally 0.1% or less.

-

-

Potential Cause 3: Interaction with Media Components. Salts, proteins, and other components in the culture medium can sometimes interact with the compound, leading to precipitation.[5]

Issue 2: Inconsistent Assay Results

Q: My in vitro assay results with this compound are not reproducible. Could this be related to solubility?

A: Yes, inconsistent results are often linked to issues with compound solubility and stability.[3]

-

Potential Cause 1: Compound Precipitation. If the compound precipitates, the actual concentration in solution will be lower and more variable than intended.

-

Solution: Visually inspect your assay plates under a microscope for any signs of precipitation before and after adding cells. Refer to the solutions for "Precipitation Observed in Cell Culture Media" above.

-

-

Potential Cause 2: Stock Solution Instability. Repeated freeze-thaw cycles of the stock solution can lead to degradation or precipitation of the compound.[3]

-

Solution: Prepare small, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.

-

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data should be used as a guideline for preparing stock solutions.

| Solvent | Solubility (at 25°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Recommended for primary stock solutions. |

| Ethanol | ~5 mg/mL | Can be used for intermediate dilutions. |

| Methanol | ~2 mg/mL | Lower solubility compared to Ethanol. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | Very low aqueous solubility.[3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

-

Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Assume a molecular weight of 450 g/mol for calculation purposes).

-

Add Solvent: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

-

Solubilize: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots and store at -20°C or -80°C.

Protocol 2: Diluting this compound for In Vitro Cell-Based Assays

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions: If a large dilution is required, prepare an intermediate dilution of this compound in 100% DMSO or the appropriate cell culture medium.

-

Final Dilution: Pre-warm the final cell culture medium to 37°C. Add the required volume of the this compound intermediate dilution dropwise to the pre-warmed medium while gently vortexing or swirling. Ensure the final DMSO concentration is below 0.5%.

-

Immediate Use: Use the freshly prepared medium containing this compound immediately to prevent precipitation.

Visualizations

Caption: Experimental workflow for preparing this compound solutions.

Caption: Inhibition of the MtDTBS enzyme in the biotin synthesis pathway.

Caption: Troubleshooting logic for this compound precipitation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cell Culture Academy [procellsystem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

Technical Support Center: Troubleshooting MtDTBS Inhibition Assays with MtDTBS-IN-1

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MtDTBS-IN-1 in Mycobacterium tuberculosis Dethiobiotin Synthetase (MtDTBS) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is MtDTBS and why is it a drug target?

Mycobacterium tuberculosis Dethiobiotin Synthetase (MtDTBS) is a critical enzyme in the biotin biosynthesis pathway of M. tuberculosis, the causative agent of tuberculosis.[1][2][3][4] Biotin is an essential cofactor for enzymes involved in key metabolic processes, including fatty acid biosynthesis.[1] Inhibiting MtDTBS disrupts this pathway, making it a promising target for the development of new anti-tuberculosis drugs.[1][2][3][4]

Q2: I am not seeing any inhibition of MtDTBS with this compound. What are the possible causes?

There are several potential reasons for a lack of inhibition. These can be broadly categorized into issues with the inhibitor, the enzyme, or the assay conditions.

-

Inhibitor Issues:

-

Degradation: Ensure this compound is stored correctly and has not expired.

-

Solubility: Poor solubility of the inhibitor in the assay buffer can lead to a lower effective concentration. Consider dissolving it in a small amount of an appropriate solvent like DMSO before diluting it in the assay buffer.[5]

-

Incorrect Concentration: Double-check all calculations and dilutions for the inhibitor stock and working solutions.

-

-

Enzyme Issues:

-

Assay Condition Issues:

-

Incorrect Buffer or pH: Enzymes are sensitive to pH and buffer composition. Use the optimal buffer and pH for MtDTBS activity.[5][6]

-

Sub-optimal Temperature: Ensure the assay is performed at the recommended temperature for MtDTBS.[5][6]

-

Contaminants: Certain substances can interfere with the assay. For example, EDTA, ascorbic acid, SDS, and sodium azide can disrupt enzymatic reactions.[7]

-

Q3: My IC50 value for this compound is significantly different from the expected value. What could be the reason?

Variations in IC50 values can arise from several factors:

-

Assay Type: Different assay formats (e.g., biochemical vs. cell-based) can yield different IC50 values.[8]

-

Experimental Conditions: Minor variations in enzyme concentration, substrate concentration, incubation time, and buffer composition can influence the calculated IC50.[9]

-

Data Analysis: The method used for data fitting and IC50 calculation can affect the result. Ensure you are using an appropriate non-linear regression model.[10][11]

-

Tight-Binding Inhibition: If the inhibitor binds very tightly to the enzyme, the IC50 can be dependent on the enzyme concentration.[9]

Q4: I am observing inconsistent results between replicates in my MtDTBS inhibition assay. What are the common causes of poor reproducibility?